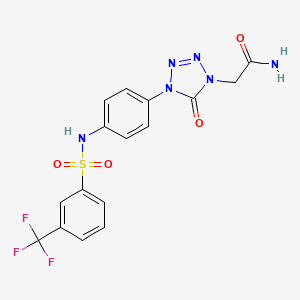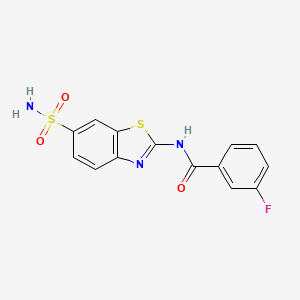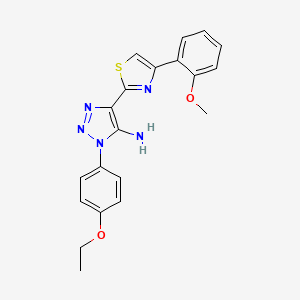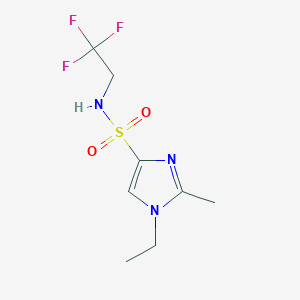![molecular formula C20H21N3O4S2 B2746445 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 941981-69-7](/img/structure/B2746445.png)
1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone” is a chemical compound that is related to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . Unfortunately, specific structural data for “this compound” was not found in the retrieved sources.Scientific Research Applications
Heterocyclic Compounds and Drug Design
- Heterocyclic compounds like benzothiazines and piperazine derivatives are crucial in medicinal chemistry for their diverse biological activities. These include applications in anticancer, antibacterial, antifungal, and antiviral therapies. The structure-activity relationship (SAR) studies of these compounds provide a foundation for rational drug design, targeting various diseases through modulation of their chemical structures for enhanced activity and specificity (M. Krstić et al., 2016).
Anticancer and Antiprotozoal Activities
- Phenothiazine derivatives, closely related to benzothiazines, have shown promising anticancer and antiprotozoal properties. Modifications to the phenothiazine core, such as halogenation or the introduction of electron-withdrawing groups, significantly impact their biological activities, offering a pathway to develop new therapeutic agents (Alonzo González-González et al., 2021).
Tuberculosis Treatment
- Piperazine-benzothiazinone derivatives, like Macozinone (PBTZ169), are under investigation for tuberculosis treatment. These compounds target decaprenylphosphoryl ribose oxidase (DprE1), a key enzyme in the cell wall synthesis of Mycobacterium tuberculosis, showcasing their potential in developing more effective treatments for TB (V. Makarov & K. Mikušová, 2020).
Pharmacological Attributes of Benzothiazine
- Benzothiazine derivatives are recognized for their broad-spectrum pharmacological effects, including vasorelaxant, diabetic, hypertension, and antimicrobial activities. Their pharmacological significance is highlighted by their structural similarity to phenothiazine drugs, making them attractive for the synthesis of new derivatives with improved biological profiles (Shafia Mir et al., 2020).
Antifungal and Immunomodulating Activities
- Specific benzothiazine azole derivatives exhibit antifungal and immunomodulating activities. These compounds show potential in vivo efficacy against Candida through direct antifungal effects combined with the ability to stimulate protective immune responses, demonstrating their utility in developing antifungal therapies (R. F. Schiaffella & A. Vecchiarelli, 2001).
Mechanism of Action
Target of Action
The compound “1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone” is a thiazole derivative . Thiazoles are known to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit tubulin polymerization , while others have shown COX-1 inhibitory activity
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have shown anti-tubercular activity, suggesting they may affect the biochemical pathways involved in tuberculosis . .
Result of Action
The result of a compound’s action can vary depending on its targets and mode of action. For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity , while others have demonstrated cytotoxic activity on human tumor cell lines . .
properties
IUPAC Name |
1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-29(25,26)16-7-8-17-18(13-16)28-20(21-17)23-11-9-22(10-12-23)19(24)14-27-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGYAMEZXAGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)
![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)
![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)


![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/no-structure.png)
![5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746379.png)

![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)
